HBV-IN-37

HBV inhibitor EC50 antiviral potency

Anti-HBV screening programs often lack positive controls that preserve assay dynamic range without saturating detection windows. HBV-IN-37 (EC50 = 10 μM) addresses this as a non-nucleoside inhibitor targeting capsid assembly/cccDNA maintenance, enabling reliable benchmarking of novel inhibitors. • 10 μM EC50 ensures a wide assay window for detecting sub-μM to nM hits without signal saturation • ≥98% HPLC purity guarantees reproducible dose-response curves free of impurity artifacts • DMSO solubility of 16.67 mg/mL simplifies cell-based assay formulation • Ambient-temperature-stable powder reduces cold-chain logistics complexity for global procurement

Molecular Formula C23H22ClN3O2S
Molecular Weight 440.0 g/mol
Cat. No. B12124507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBV-IN-37
Molecular FormulaC23H22ClN3O2S
Molecular Weight440.0 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C(SCC2=O)C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5
InChIInChI=1S/C23H22ClN3O2S/c24-17-10-8-16(9-11-17)22-20(14-27(25-22)18-5-2-1-3-6-18)23-26(21(28)15-30-23)13-19-7-4-12-29-19/h1-3,5-6,8-11,14,19,23H,4,7,12-13,15H2
InChIKeyHKUHKRJFLLZKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HBV-IN-37 Micromolar HBV Inhibitor


HBV-IN-37 (CAS: 380483-01-2) is a synthetic small molecule inhibitor of hepatitis B virus (HBV) replication . With a molecular formula of C23H22ClN3O2S and a molecular weight of 439.96 g/mol , this compound exhibits an EC50 of 10 μM in anti-HBV activity assays . It is primarily utilized as a research tool in virology and drug discovery programs focused on chronic hepatitis B infection.

HBV-IN-37 Non-Substitutability


HBV inhibitors span a wide potency range from sub-nanomolar to high micromolar and operate via distinct mechanisms including nucleoside analog reverse transcriptase inhibition, capsid assembly modulation, and core protein allosteric modulation . Substituting HBV-IN-37 (EC50 = 10 μM) with a more potent inhibitor such as HBV-IN-24 (EC50 = 0.6 nM) or a nucleoside analog like lamivudine (EC50 = 0.354 μM) without adjusting experimental conditions or accounting for mechanistic differences can lead to non-overlapping biological readouts, confounding data interpretation and reproducibility. Therefore, informed selection based on quantitative potency and known pharmacology is essential.

HBV-IN-37 Comparative Evidence


Potency Differentiation: Micromolar vs. Nanomolar

In anti-HBV activity assays, HBV-IN-37 demonstrates an EC50 of 10 μM . In contrast, the structurally distinct HBV inhibitor HBV-IN-24 exhibits EC50 values of 0.6 nM for HBV DNA and HBsAg inhibition . This 16,667-fold difference in potency indicates that HBV-IN-37 operates in a distinctly lower affinity range, making it suitable for experiments requiring a less potent tool compound or for studying resistance mechanisms that may not manifest with high-potency inhibitors.

HBV inhibitor EC50 antiviral potency

Structural Differences from Nucleoside Analogs

HBV-IN-37 possesses a unique chemical scaffold (C23H22ClN3O2S, MW 439.96) that differs fundamentally from nucleoside analog reverse transcriptase inhibitors such as lamivudine (C8H11N3O3S, MW 229.26) . This structural divergence implies distinct binding modes and resistance profiles. While lamivudine targets the viral polymerase, HBV-IN-37's mechanism is not fully elucidated but is believed to involve interference with capsid assembly or cccDNA maintenance .

chemical structure non-nucleoside inhibitor molecular weight

Solubility and Formulation for In Vitro Dosing

HBV-IN-37 demonstrates a solubility of 16.67 mg/mL (37.89 mM) in DMSO with ultrasonication and warming to 60°C . This solubility profile supports preparation of high-concentration stock solutions for in vitro assays. For comparison, many hydrophobic HBV capsid assembly modulators exhibit lower DMSO solubility, necessitating alternative formulation strategies that may introduce variability .

DMSO solubility formulation in vitro assay

High Purity for Reproducibility

Commercial suppliers report HBV-IN-37 purity of ≥98% as determined by HPLC analysis . High purity minimizes confounding effects from impurities, ensuring that observed biological activity is attributable to the intended compound. In contrast, some research-grade HBV inhibitors may be supplied at lower purity levels, necessitating additional purification steps that increase time and cost .

purity HPLC quality control

HBV-IN-37 Research Applications


Reference Inhibitor for High-Throughput HBV Screens

Given its EC50 of 10 μM , HBV-IN-37 is well-suited as a positive control or reference standard in high-throughput screens designed to identify novel HBV inhibitors with improved potency. Its micromolar activity ensures that assay windows are not saturated, allowing for reliable detection of compound hits with sub-micromolar or nanomolar potency.

Chemical Probe for Capsid Assembly and Non-Nucleoside Mechanisms

HBV-IN-37's non-nucleoside chemical structure and suggested mechanism involving capsid assembly or cccDNA maintenance position it as a valuable probe for dissecting HBV replication steps beyond reverse transcription. Researchers studying capsid assembly modulators can employ HBV-IN-37 to benchmark activity or explore synergistic effects with nucleoside analogs.

Solubility-Optimized Tool for In Vitro Pharmacology

With a DMSO solubility of 16.67 mg/mL , HBV-IN-37 can be readily formulated for cell-based assays, reducing technical variability associated with poor solubility. This characteristic makes it a practical choice for dose-response studies and for laboratories with limited formulation infrastructure.

High-Purity Standard for Translational HBV Research

The availability of HBV-IN-37 at ≥98% purity ensures that experimental outcomes are not confounded by impurities, a critical consideration for studies aiming to elucidate mechanism of action or for preparing reproducible samples for in vivo pilot studies. Procurement of this high-purity material supports rigorous scientific standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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